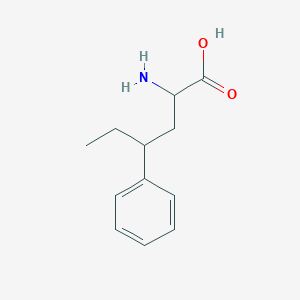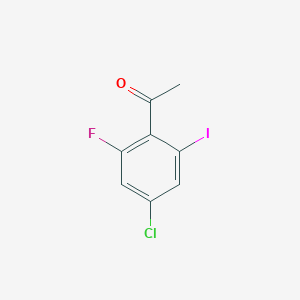
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClFIO It is a substituted acetophenone derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one can be synthesized through a multi-step process involving the halogenation of acetophenone derivatives. One common method involves the following steps:
Halogenation: The starting material, 4-chloro-2-fluoroacetophenone, is subjected to iodination using iodine and a suitable oxidizing agent such as N-iodosuccinimide in an organic solvent like acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, with stirring to ensure complete mixing of the reactants. The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to remove any excess iodine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carbonyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Carboxylic acids are the major products formed from the oxidation of the carbonyl group.
Reduction Products: Alcohols are the major products formed from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems. It serves as a model compound for understanding the interactions of halogenated molecules with biological targets.
Medicine: Research into potential pharmaceutical applications includes investigating its use as a precursor for drug development. The presence of multiple halogens may impart unique pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the chlorine and fluorine atoms.
1-(4-Chloro-2-fluorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.
1-(4-Chloro-2-iodophenyl)ethan-1-one: Similar structure but lacks the fluorine atom.
Uniqueness: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5ClFIO |
|---|---|
Peso molecular |
298.48 g/mol |
Nombre IUPAC |
1-(4-chloro-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFIO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
Clave InChI |
KOEVRKABZXTZNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1I)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

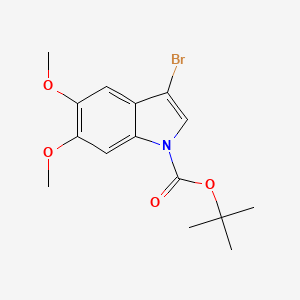
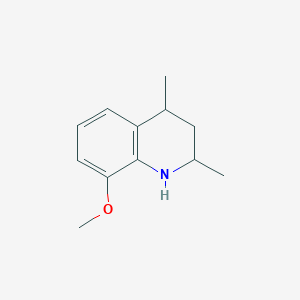
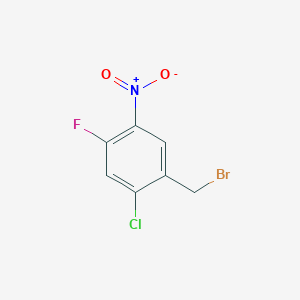
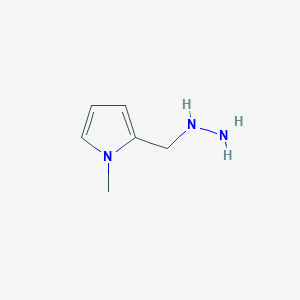


![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)

![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)

